2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine
Description
2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine is a substituted phenylamine derivative featuring a phenoxy group at position 2 of the aromatic ring, with a 4-chloro-3-methyl substitution on the phenoxy moiety and a methyl group at position 5 of the phenylamine core.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-3-6-14(13(16)7-9)17-11-4-5-12(15)10(2)8-11/h3-8H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVFCXAJRVFZEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)Cl)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine typically involves the following steps:
Preparation of 4-Chloro-3-methylphenol: This can be achieved through the chlorination of 3-methylphenol.
Formation of 2-(4-Chloro-3-methylphenoxy)acetate: The 4-chloro-3-methylphenol is reacted with ethylchloroacetate in anhydrous conditions to yield 2-(4-chloro-3-methylphenoxy)acetate.
Conversion to 2-(4-Chloro-3-methylphenoxy)acetohydrazide: The acetate is then treated with hydrazine hydrate to form 2-(4-chloro-3-methylphenoxy)acetohydrazide.
Formation of this compound: The acetohydrazide is further reacted with different aromatic aldehydes to yield the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same steps as described above, but with optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxyphenylamines depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anthelmintic properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with antimicrobial activity.
Industry: Utilized in the production of various chemical products and as a precursor in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of bacteria, leading to cell lysis and death. The exact molecular pathways involved are still under investigation, but it is thought to interfere with essential cellular processes in microorganisms.
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Reactivity
- Trifluoromethyl vs. Methyl : The trifluoromethyl (CF3) group in significantly increases molecular weight (301.69 vs. ~247.72) and lipophilicity compared to the methyl (Me) group in the target compound. CF3’s electron-withdrawing nature may enhance metabolic stability and binding affinity in biological systems .
- Fluorine Substitution: The fluorinated analog introduces electronegative F atoms at the phenoxy and phenylamine positions. Fluorine’s inductive effects could improve resistance to oxidative degradation but may reduce solubility in polar solvents .
- Positional Isomerism: The compound in shares the same molecular formula as the target but differs in substituent positions (4-phenoxy vs. 2-phenoxy).
Biological Activity
2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by data tables and relevant case studies.
The compound is characterized by the presence of a chloro group and a methyl group on a phenoxy structure, which contributes to its biological activity. The synthesis typically involves nucleophilic aromatic substitution, where 4-chloro-3-methylphenol reacts with 5-methylphenylamine under controlled conditions.
Common Synthetic Route:
- Reagents: 4-Chloro-3-methylphenol, 5-Methylphenylamine
- Conditions: Basic medium (e.g., potassium carbonate), polar aprotic solvents (e.g., DMF)
- Temperature: Elevated temperatures to facilitate the reaction.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a potential application in developing new antibiotics.
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. The compound was tested on various cancer cell lines, including breast and prostate cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| PC-3 (Prostate Cancer) | 7.2 | Cell cycle arrest |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The presence of the chloro and methyl groups enhances its binding affinity to certain enzymes and receptors involved in cell signaling pathways.
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
- Apoptosis Induction: It has been shown to trigger apoptotic pathways in cancer cells, promoting programmed cell death.
- Cell Cycle Regulation: The compound can interfere with cell cycle progression, leading to growth arrest in cancerous cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on Antimicrobial Efficacy: A comprehensive evaluation demonstrated that the compound significantly reduced bacterial load in infected animal models.
- Cancer Treatment Trials: In vivo studies indicated that treatment with this compound led to tumor regression in xenograft models of breast cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
